molecular formula C7H8N2O2S B1466156 Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate CAS No. 183303-75-5

Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate

Cat. No. B1466156
CAS RN: 183303-75-5
M. Wt: 184.22 g/mol
InChI Key: RATDURIWTZOQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate (MCPTC) is a novel compound that has been studied in recent years for its potential applications in the field of science and medicine. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor activities. In addition, it has been studied for its potential use as a drug delivery system.

Scientific Research Applications

Antimicrobial Activity

“Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate” and its derivatives have shown promising results in antimicrobial activity screening . For instance, a series of 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid were synthesized and evaluated for their in vitro antimicrobial activity . The potential antimicrobial effect of the new compounds was observed mainly against Gram-positive bacteria .

Organic Synthesis

“Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate” is used in the field of organic synthesis . The experimental lipophilicity of new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide was determined with the use of reversed-phase thin-layer chromatography .

Development of New Antibiotics

The derivatives of “Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate” are being studied for the development of new antibiotics . The first use of an antibiotic (penicillin) in the early 20th century became a landmark in treating infections . However, as a result of the common use of penicillin, a strain of Staphylococcus aureus bacterium appeared, which produced the penicillinase enzyme, giving it resistance to penicillin . In response to this fact, newer antibiotics were introduced as treatments .

Fungicidal Activity

“Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate” may be used in the preparation of compounds with potent fungicidal activity . For instance, 1,2,3-thiadiazole bearing hydrazone derivatives were synthesized for this purpose .

Bioactive Nitrogen-Containing Heterocycle

“Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate” is a bioactive nitrogen-containing heterocycle . This makes it a valuable compound in the field of medicinal chemistry.

Sustainable Synthetic Strategy

A new sustainable, regioselective, environmentally friendly and broad functional-group compatibility synthetic strategy for thiadiazoles was described . This strategy could potentially be applied to the synthesis of “Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate” and its derivatives.

properties

IUPAC Name

methyl 4-cyclopropylthiadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-11-7(10)6-5(4-2-3-4)8-9-12-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATDURIWTZOQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=NS1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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